(1R,5S)-8-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane
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Overview
Description
The compound (1R,5S)-8-((3’-chloro-[1,1’-biphenyl]-4-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane is a complex organic molecule featuring a bicyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((3’-chloro-[1,1’-biphenyl]-4-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane typically involves multi-step organic synthesis. Key steps may include:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Biphenyl Moiety: The biphenyl group can be attached through Suzuki coupling reactions, which involve the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Incorporation of the Methylthio Group: The methylthio group can be introduced using thiolation reactions, typically involving the reaction of a thiol with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-((3’-chloro-[1,1’-biphenyl]-4-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane: can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the biphenyl moiety can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Aminated or thiolated biphenyl derivatives.
Scientific Research Applications
(1R,5S)-8-((3’-chloro-[1,1’-biphenyl]-4-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane:
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological pathways.
Biological Studies: Its unique functional groups make it a candidate for studying enzyme interactions and receptor binding.
Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (1R,5S)-8-((3’-chloro-[1,1’-biphenyl]-4-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane would depend on its specific biological target. Generally, compounds with similar structures may interact with neurotransmitter receptors or enzymes, modulating their activity. The sulfonyl and methylthio groups could play roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-8-((3’-bromo-[1,1’-biphenyl]-4-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane
- (1R,5S)-8-((3’-fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane
Uniqueness
The presence of the chloro group in (1R,5S)-8-((3’-chloro-[1,1’-biphenyl]-4-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane may confer unique electronic properties, affecting its reactivity and interaction with biological targets. This makes it distinct from its bromo or fluoro analogs, which may have different steric and electronic effects.
Properties
IUPAC Name |
8-[4-(3-chlorophenyl)phenyl]sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2S2/c1-25-19-12-17-7-8-18(13-19)22(17)26(23,24)20-9-5-14(6-10-20)15-3-2-4-16(21)11-15/h2-6,9-11,17-19H,7-8,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRZDOXBMJBLHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2S(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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